![molecular formula C11H15ClN2O B2436864 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride CAS No. 2044706-82-1](/img/structure/B2436864.png)
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride
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Overview
Description
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride is a chemical compound with the CAS Number: 2044706-82-1 . It has a molecular weight of 226.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 3H-spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride . The InChI code for this compound is 1S/C11H14N2O.ClH/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Synthesis and Structural Applications
- Diastereoselective Syntheses : Spiro compounds, including spiro[indoline-3,4'-pyridin] structures, have been synthesized diastereoselectively. A notable method involves AgOTf/Ph3P-catalyzed tandem cyclizations of tryptamine-ynesulfonamides, efficiently capturing spiroindoleninium intermediates with carbamates (Liang et al., 2020).
- Preparation Methods : General methodologies for preparing various spiro compounds, including 3,4-fused-spiro structures, have been reported. These methods often involve Suzuki coupling and iodolactonization reactions (Liu et al., 2009).
Pharmaceutical Research
- Building Blocks in Biologically Active Compounds : Spiro compounds serve as key building blocks in many biologically active compounds. Their synthesis has been refined to improve yield and purity, especially for kilogram-scale production, which is crucial for pharmaceutical applications (Mowrey et al., 2018).
- Functionalized Building Blocks : The preparation of highly functionalized spiro compounds, such as (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, demonstrates their potential as useful building blocks for further pharmaceutical research (Bish et al., 2010).
- c-Met/ALK Inhibitors : Some spiro compounds, specifically aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, have shown efficacy as c-Met/ALK dual inhibitors, demonstrating significant potential in pharmacological and antitumor assays (Li et al., 2013).
Chemical Synthesis Advances
- One-Pot Synthesis Techniques : Efficient one-pot synthesis methods for spiro compounds, utilizing techniques like ultrasound irradiation, have been developed. These methods are notable for high yields, short reaction times, and their distinction from classical heating methods (Ghahremanzadeh et al., 2014).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein . It is also known to inhibit CYP3A4, an important enzyme involved in drug metabolism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVTLVYYKKILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=NC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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